molecular formula C29H45P B1312855 <I>t</I>BuXPhos CAS No. 564483-19-8

tBuXPhos

Cat. No. B1312855
M. Wt: 424.6 g/mol
InChI Key: SACNIGZYDTUHKB-UHFFFAOYSA-N
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Description

TBuXPhos is an air-stable, electron-rich biaryl phosphine ligand developed by the Buchwald group . It is used to enhance the reactivity of palladium catalysis during cross-coupling reactions .


Synthesis Analysis

TBuXPhos has been used in the Buchwald–Hartwig cross-coupling reaction in water . In an aqueous micellar medium, the combination of t-BuXPhos with [(cinnamyl)PdCl]2 showed excellent performance for coupling arylbromides or chlorides with a large set of amines, amides, ureas, and carbamates . The method is functional-group tolerant, proceeds smoothly (30 to 50 °C), and provides rapid access to the target compounds in good to excellent isolated yields .


Molecular Structure Analysis

The molecular formula of tBuXPhos is C29H45P . It has a molecular weight of 424.64 g/mol .


Chemical Reactions Analysis

TBuXPhos is suitable for various types of reactions including Cross Couplings, Arylations, Buchwald-Hartwig Cross Coupling Reaction, Carboxylations, and Decarboxylations . It has been used in the synthesis of various indandione-terminated quinoids in high isolated yields (85–95%) .


Physical And Chemical Properties Analysis

TBuXPhos is a solid substance . It has a melting point of 148-151 °C (lit.) .

Scientific Research Applications

Palladium-Catalyzed Reactions
tBuXPhos, a biarylphosphine ligand, has shown significant utility in palladium-catalyzed C-N and C-O bond-forming reactions. Researchers have designed Me3(OMe)tBuXPhos as a surrogate for Me4tBuXPhos, demonstrating comparable reactivity in such catalytic processes. This development provides an efficient route for the synthesis of complex molecules, highlighting tBuXPhos's role in facilitating versatile chemical transformations (Ueda, Ali, Fors, & Buchwald, 2012).

Gold(I)-Catalyzed Reactions
tBuXphos has been employed in gold(I) complexes to catalyze the cascade Rautenstrauch rearrangement and [4 + 3] cycloaddition reactions. This application provides a straightforward route to synthesize bicyclo[3.2.1]octa-3,6-dienes with high regio- and stereoselectivity, offering a novel approach for constructing complex molecular frameworks efficiently (Zhao, Yang, Xie, Li, & Liu, 2018).

C–O Cross-Coupling Reactions
In the realm of palladium-catalyzed C–O cross-coupling, tBuXPhos has proven to be an effective supporting ligand. This versatility is demonstrated through the functionality switching from oxime ethers to phenolic functions, driven by solvent or temperature conditions. Such adaptability underscores tBuXPhos's significant impact on facilitating diverse chemical synthesis strategies with high efficiency (Reeta et al., 2020).

Degradation and Reactivity Studies
Research into the degradation and reactivity of palladium tBuXPhos catalysts has led to the synthesis and characterization of stable degradants. These findings expand the understanding of palladium-catalyzed reactions, shedding light on the mechanisms and potential for optimizing catalytic processes (Allgeier et al., 2012).

Lewis Pair Reactivity
tBuXPhos has also been explored in the context of modified intermolecular frustrated Lewis pairs. Its reactivity against small molecules such as dihydrogen, ethene, and carbon dioxide offers insights into new chemical transformations. This research contributes to the broader application of tBuXPhos in facilitating unique chemical processes and enhancing our understanding of molecular interactions (Harhausen, Fröhlich, Kehr, & Erker, 2012).

Future Directions

The use of tBuXPhos in the Buchwald–Hartwig cross-coupling reaction in water has shown promising results . It provides a ‘green’ catalytic system that is efficient and versatile . Future research may focus on exploring its potential in other types of reactions and improving its efficiency further.

properties

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45P/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12/h13-21H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACNIGZYDTUHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469549
Record name 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

CAS RN

564483-19-8
Record name 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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